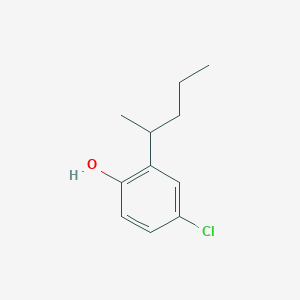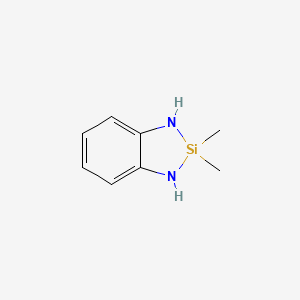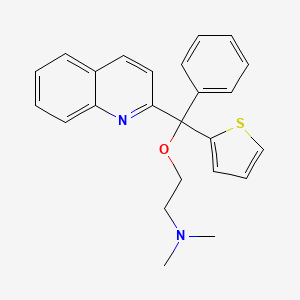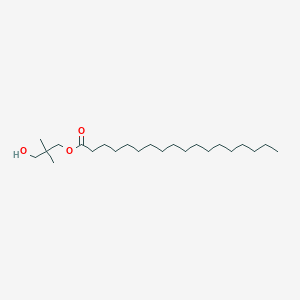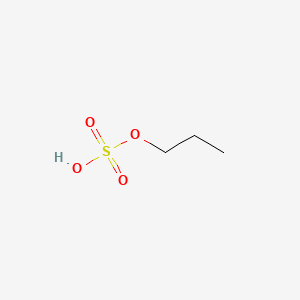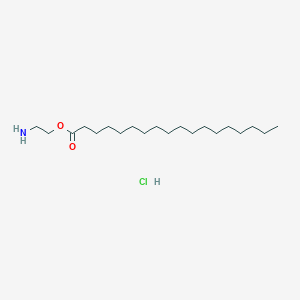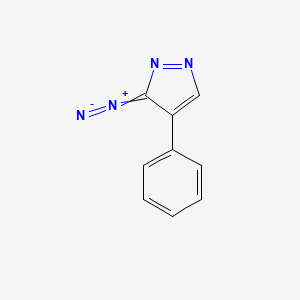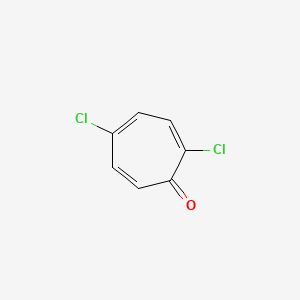
L-Tryptophylglycylglycylglycyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophylglycylglycylglycyl-L-tyrosine is a synthetic peptide composed of the amino acids tryptophan, glycine, and tyrosine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this peptide may confer specific biochemical properties that can be exploited for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophylglycylglycylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (L-tyrosine) to the resin, followed by the stepwise addition of glycine and L-tryptophan. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The coupling reactions are facilitated by activating agents such as carbodiimides or uronium salts. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter approach, genes encoding the peptide sequence are inserted into microbial hosts such as Escherichia coli, which then express the peptide. The peptide is subsequently purified from the microbial culture using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophylglycylglycylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan and the phenolic hydroxyl group of tyrosine can be oxidized under specific conditions.
Reduction: Reduction reactions may target disulfide bonds if present in modified versions of the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with activated carboxyl groups in the presence of coupling agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring in tryptophan can lead to the formation of kynurenine derivatives, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
L-Tryptophylglycylglycylglycyl-L-tyrosine has several scientific research applications:
Biochemistry: It can be used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: The peptide may serve as a lead compound for developing new drugs targeting specific receptors or enzymes.
Materials Science: Its unique sequence can be exploited to design peptide-based materials with specific properties, such as self-assembly or biocompatibility.
Biotechnology: The peptide can be used in the development of biosensors or as a substrate for enzymatic assays.
Mechanism of Action
The mechanism of action of L-Tryptophylglycylglycylglycyl-L-tyrosine depends on its specific application. In pharmacology, the peptide may interact with receptors or enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The molecular targets and pathways involved can vary widely but may include neurotransmitter receptors, kinases, or proteases.
Comparison with Similar Compounds
L-Tryptophylglycylglycylglycyl-L-tyrosine can be compared with other peptides containing tryptophan and tyrosine, such as:
L-Tryptophyl-L-tyrosine: A simpler dipeptide with distinct biochemical properties.
L-Tryptophylglycyl-L-tyrosine: A tripeptide with different spatial arrangement and potential interactions.
L-Tryptophylglycylglycyl-L-phenylalanine: A similar tetrapeptide with phenylalanine instead of tyrosine, leading to different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific sequence, which may confer unique structural and functional properties not found in other peptides.
Properties
CAS No. |
15035-26-4 |
|---|---|
Molecular Formula |
C26H30N6O7 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H30N6O7/c27-19(10-16-11-28-20-4-2-1-3-18(16)20)25(37)31-13-23(35)29-12-22(34)30-14-24(36)32-21(26(38)39)9-15-5-7-17(33)8-6-15/h1-8,11,19,21,28,33H,9-10,12-14,27H2,(H,29,35)(H,30,34)(H,31,37)(H,32,36)(H,38,39)/t19-,21-/m0/s1 |
InChI Key |
SVEKLTAKCGXUQU-FPOVZHCZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)
